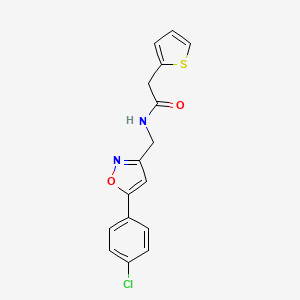

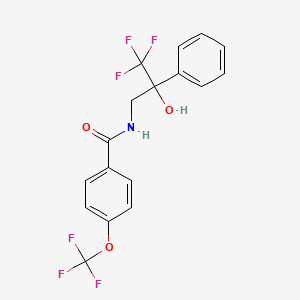

![molecular formula C14H12ClN3OS B2577247 N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methylbenzamide CAS No. 866014-30-4](/img/structure/B2577247.png)

N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[(2-Chloro-3-pyridinyl)carbamothioyl]-4-methylbenzamide” is a chemical compound with the molecular formula C14H12ClN3OS . The average mass of this compound is 305.783 Da, and its monoisotopic mass is 305.038971 Da .

Synthesis Analysis

The synthesis of a similar compound, a novel thiourea derivative 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide ligand (HL), was achieved in two steps . The first step involved refluxing KSCN with 2-chlorobenzoyl chloride in CH3CN solvent . The second step involved reacting the resulting filtrate from the first step with 2-amino-5-chloropyridine .Chemical Reactions Analysis

A similar compound, 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide, has been used to synthesize transition metal complexes (ML2; M: Co2+, Ni2+ and Cu2+) . These complexes were characterized by elemental analysis, FTIR, and 1H-NMR techniques .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit tumor growth by interfering with cell division and inducing apoptosis (programmed cell death). Its mechanism of action involves targeting specific cellular pathways, making it a potential candidate for cancer therapy .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties, which could be valuable in treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and dermatitis. By modulating immune responses and reducing inflammation, it may contribute to alleviating symptoms and preventing tissue damage .

Antimicrobial Effects

Studies have explored the antimicrobial potential of 3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea. It has demonstrated activity against bacteria, fungi, and even some drug-resistant strains. Researchers are investigating its use as a novel antimicrobial agent .

Metal Ion Chelation

The compound’s thiourea moiety allows it to chelate metal ions. Chelation therapy is used to treat heavy metal poisoning (e.g., lead, mercury) and certain medical conditions. 3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea’s metal-binding properties make it a potential candidate for such applications .

Photodynamic Therapy (PDT)

PDT is a cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species, which selectively destroy cancer cells. Researchers have explored the use of 3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea as a photosensitizer in PDT due to its absorption properties in the visible light range .

Organic Synthesis

The compound’s unique structure makes it useful in organic synthesis. It can participate in various reactions, including cyclization, amidation, and acylation. Researchers utilize it as a building block to create more complex molecules in the field of synthetic chemistry .

Safety and Hazards

The safety data sheet for a similar compound, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine, indicates that it causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3OS/c1-9-4-6-10(7-5-9)13(19)18-14(20)17-11-3-2-8-16-12(11)15/h2-8H,1H3,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIKFSUOEMZRFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-Chloropyridin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2577167.png)

![N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide](/img/structure/B2577171.png)

![6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2577172.png)

![6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2577175.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2577178.png)

![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2577179.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2577185.png)